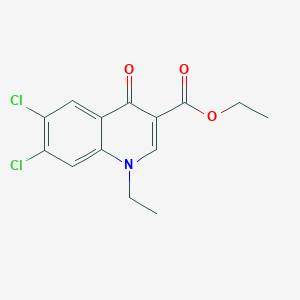

Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chlorinated quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with ethyl and dichloro groups at positions 1 and 6/7, respectively. This structural framework is common in antimicrobial agents, such as fluoroquinolones, where substituent variations critically influence biological activity and physicochemical properties .

Properties

Molecular Formula |

C14H13Cl2NO3 |

|---|---|

Molecular Weight |

314.2 g/mol |

IUPAC Name |

ethyl 6,7-dichloro-1-ethyl-4-oxoquinoline-3-carboxylate |

InChI |

InChI=1S/C14H13Cl2NO3/c1-3-17-7-9(14(19)20-4-2)13(18)8-5-10(15)11(16)6-12(8)17/h5-7H,3-4H2,1-2H3 |

InChI Key |

RBKOXNOVYUFESR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)Cl)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Approach

The most common method involves starting from a suitably substituted quinoline core, such as 6,7-dichloro-1-ethyl-4-oxoquinoline derivatives, followed by esterification and chlorination steps. The key steps include:

- Chlorination of quinoline derivatives at specific positions (6 and 7).

- Esterification at the 3-position with ethyl groups.

- Cyclization to form the dihydroquinoline ring system.

Specific Synthesis Pathway

One detailed pathway involves the initial synthesis of 6,7-dichloroquinoline derivatives, followed by nucleophilic substitution at the 3-position with ethyl chloroformate or related reagents to introduce the ester functionality. The process is often performed under reflux in polar aprotic solvents such as dimethylformamide (DMF) with base catalysts like sodium hydroxide or potassium carbonate.

6,7-Dichloroquinoline + Ethyl chloroformate → Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Optimization Conditions

Multi-Step Synthesis with Cyclization and Esterification

Pfitzinger and Combes Approaches

Historical methods such as the Pfitzinger reaction involve the condensation of isatin with ketones, leading to quinoline derivatives. These are less direct but can be adapted for specific substitutions.

Synthetic Route Using Precursors

Reaction Conditions

| Parameter | Typical Range | Reference |

|---|---|---|

| Catalyst | Acid or base catalysis | , |

| Solvent | Ethanol, acetic acid, or DMF | , |

| Temperature | 90–130°C | , |

| Reaction Time | 6–12 hours | , |

Catalytic and Microwave-Assisted Synthesis

Microwave-Assisted Reactions

Recent advances include microwave irradiation to accelerate the cyclization and substitution steps, significantly reducing reaction times and improving yields.

Catalytic Methods

Catalysts such as niobium pentachloride or zeolites facilitate the formation of quinoline derivatives with high selectivity and yields.

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Microwave in DMF | 6–12 min, without solvent | >50% | |

| Zeolite Catalysis | 110°C, 6 hours | High |

Summary of Preparation Methods

| Method Category | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct Nucleophilic Substitution | Uses halogenated quinolines and ethyl chloroformate | High yield, scalable | Requires careful control of conditions |

| Multi-step Cyclization | Involves condensation, cyclization, and esterification | Versatile, adaptable | Longer process, multiple steps |

| Microwave-Assisted | Rapid, environmentally friendly | Fast, high yield | Equipment-dependent |

Notes on Reaction Optimization and Industrial Relevance

- Reaction temperature should be maintained between 100–120°C for optimal cyclization.

- Solvent choice significantly influences yield; dimethylformamide is preferred for its polarity and high boiling point.

- Base catalysts like sodium hydroxide or potassium hydroxide facilitate nucleophilic substitution at the 3-position.

- Environmental considerations favor microwave methods and solvent recycling for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like triethylamine (TEA) are used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in developing new pharmaceutical agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of bacterial DNA synthesis, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Key Observations :

- The ethyl group at position 1 in the target compound contrasts with cyclopropyl in 77156-75-3. Cyclopropyl groups enhance metabolic stability and membrane penetration in fluoroquinolones, whereas ethyl may offer simpler synthetic routes .

- Chlorine at 6,7 (target) vs.

Physicochemical Properties

Chlorine vs.

Biological Activity

Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (commonly referred to as 6,7-dichloroquinoline) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

- IUPAC Name : this compound

- CAS Number : 67681-88-3

- Molecular Formula : C12H9Cl2NO3

- Molecular Weight : 286.12 g/mol

- Purity : Typically ≥ 97% .

Structure

The compound features a quinoline backbone with two chlorine substituents at the 6 and 7 positions and an ethyl ester group at the carboxylic acid moiety. This structural configuration is pivotal for its biological activity.

The biological activity of 6,7-dichloroquinoline primarily involves its interaction with bacterial enzymes and cellular processes. The compound acts as an inhibitor of various bacterial strains by interfering with DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.

Antimicrobial Activity

Recent studies have demonstrated that 6,7-dichloroquinoline exhibits notable antimicrobial properties against a range of pathogens:

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| Escherichia coli | 4.0 | Inhibition of DNA gyrase |

| Staphylococcus aureus | 2.0 | Disruption of cell wall synthesis |

| Pseudomonas aeruginosa | 8.0 | Inhibition of topoisomerase IV |

These findings highlight its potential as a broad-spectrum antibiotic agent.

Case Studies

-

In Vivo Efficacy Against MRSA :

A study evaluated the efficacy of 6,7-dichloroquinoline in a murine model infected with methicillin-resistant Staphylococcus aureus (MRSA). The compound significantly reduced bacterial load in tissues compared to untreated controls, demonstrating its therapeutic potential in treating resistant infections . -

Combination Therapy :

Research has shown that combining 6,7-dichloroquinoline with other antibiotics enhances antimicrobial activity against multidrug-resistant strains. This synergistic effect was particularly pronounced when paired with beta-lactams, suggesting a promising avenue for developing combination therapies . -

Safety Profile :

Toxicological assessments indicate that 6,7-dichloroquinoline exhibits low toxicity in mammalian cell lines at therapeutic concentrations. The compound's safety profile supports further clinical development for human use .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how do reaction conditions influence regioselectivity?

- The compound is synthesized via cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by halogenation and alkylation. Regioselectivity is controlled by steric and electronic factors: the 6,7-dichloro substitution is achieved via electrophilic aromatic substitution under controlled temperature (0–5°C) to minimize byproducts. Nitro group reduction (e.g., using SnCl₂ in HCl or catalytic hydrogenation) requires careful pH adjustment to prevent over-reduction or side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- HPLC : Use a C18 column with UV detection (λ = 254–280 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) to assess purity (>98%).

- NMR : Key signals include the ester carbonyl (δ ~165 ppm in ¹³C NMR), aromatic protons (δ 7.2–8.5 ppm in ¹H NMR), and the ethyl group (δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for CH₂).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O/Cl interactions) using SHELX software for refinement .

Q. What precautions are critical for handling and storing this compound?

- Storage : Store at –20°C in airtight, light-resistant containers to prevent thermal decomposition and hydrolysis of the ester group.

- Handling : Use inert atmosphere (N₂/Ar) during synthesis to avoid oxidation. Personal protective equipment (PPE) including nitrile gloves and fume hoods are mandatory due to potential irritancy .

Advanced Research Questions

Q. How do substituent modifications at the 1-ethyl and 3-carboxylate positions impact antibacterial activity?

- The 1-ethyl group enhances lipophilicity, improving membrane penetration, while the 3-carboxylate is critical for DNA gyrase inhibition. Structure-activity relationship (SAR) studies show that replacing ethyl with cyclopropyl (e.g., in fluoroquinolones) increases Gram-negative activity but reduces solubility. Fluorination at C6/C7 (as in related compounds) enhances potency against resistant strains .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise from polymorphism or solvent inclusion. Use differential scanning calorimetry (DSC) to identify polymorphs, and refine structures with SHELXL using high-resolution data (R-factor < 5%). For ambiguous electron density, employ twin refinement or omit maps .

Q. How can researchers optimize synthetic yields when scaling up production for in vivo studies?

- Process optimization : Replace batch reactions with flow chemistry for nitro reduction (improves safety and yield).

- Purification : Use preparative HPLC with gradient elution (acetonitrile/water) instead of silica gel chromatography for large-scale purity (>99%).

- Byproduct analysis : Monitor intermediates via LC-MS to identify degradation pathways (e.g., ester hydrolysis under acidic conditions) .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

- In silico tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism (e.g., oxidation at C7) and hepatic clearance.

- Docking studies : Simulate binding to DNA gyrase (PDB ID: 1KZN) to prioritize analogs with lower IC₅₀ values. Validate predictions with microsomal stability assays .

Methodological Considerations

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Forced degradation : Expose the compound to 0.1 M HCl/NaOH (25°C, 24 hrs) and analyze degradation products via LC-MS. Heat stress (40–60°C, 72 hrs) identifies thermal liabilities (e.g., ester cleavage).

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf life at 25°C from accelerated stability data .

Q. What analytical techniques differentiate between tautomeric forms in solution?

- Variable-temperature NMR : Observe chemical shift changes (e.g., enol-keto tautomerism) at 25–60°C.

- IR spectroscopy : Detect carbonyl stretching frequencies (1670–1750 cm⁻¹) to identify dominant tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.